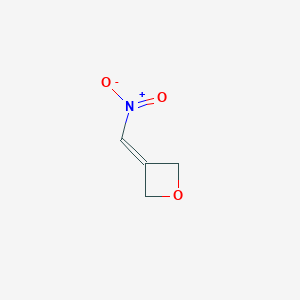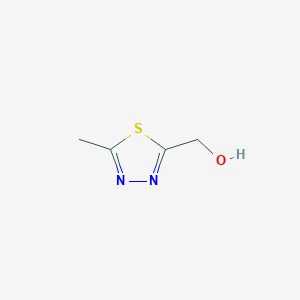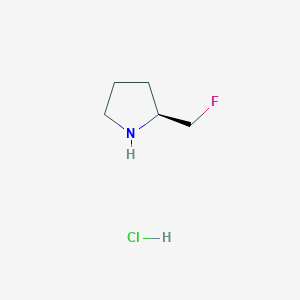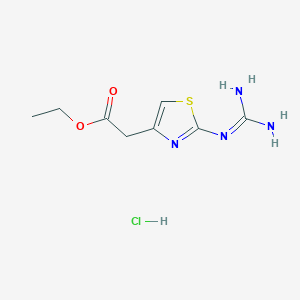![molecular formula C15H23Cl2NO B1441047 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-07-4](/img/structure/B1441047.png)
4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Übersicht
Beschreibung
4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a chloro-substituted phenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethylphenol and ethylene oxide.
Reaction Steps: The phenol is first converted to its corresponding chloride derivative, which is then reacted with ethylene oxide to form the intermediate ether. This intermediate is further reacted with piperidine to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., sodium hydroxide, ammonia)
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted phenols and amines
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3,5-dimethylphenol
4-(4-Chlorophenyl)piperidine
2-(4-Chloro-3,5-dimethylphenoxy)ethylamine
Uniqueness: 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWPDDUTXCVSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)







![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)

